molecular formula C9H17NO3 B13565178 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid

Cat. No.: B13565178
M. Wt: 187.24 g/mol
InChI Key: FOLJKKVQZCXMIZ-UHFFFAOYSA-N
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Description

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of pentanoic acid, featuring an amino group at the second position and a tetrahydrofuran ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 5-aminopentanoic acid as a precursor, which undergoes a series of reactions to introduce the tetrahydrofuran ring at the desired position. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A δ-amino acid with a similar structure but lacking the tetrahydrofuran ring.

    γ-Aminobutyric acid (GABA): A neurotransmitter with a similar backbone but different functional groups.

Uniqueness

2-Amino-5-(tetrahydrofuran-2-yl)pentanoic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-5-(oxolan-2-yl)pentanoic acid

InChI

InChI=1S/C9H17NO3/c10-8(9(11)12)5-1-3-7-4-2-6-13-7/h7-8H,1-6,10H2,(H,11,12)

InChI Key

FOLJKKVQZCXMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCC(C(=O)O)N

Origin of Product

United States

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